molecular formula C23H34NO5P B15360630 4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

Katalognummer: B15360630
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: WOIWWYDXDVSWAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H34NO5P and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid, commonly referred to as Fosinopril impurity C, is a compound of interest due to its structural similarities to Fosinopril, an established antihypertensive agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H46NO7P
  • Molecular Weight : 525.62 g/mol
  • CAS Number : 474382-58-6

Fosinopril and its analogs are known to act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, these compounds reduce the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The specific compound discussed here exhibits similar properties due to its structural components that influence its interaction with ACE.

Pharmacological Effects

  • Antihypertensive Activity : The compound has demonstrated efficacy in lowering blood pressure in various animal models. Studies have shown that it effectively reduces systolic and diastolic blood pressure through its action on the RAS.
  • Cardiovascular Protection : Beyond its antihypertensive effects, this compound may also provide protective benefits against cardiovascular remodeling associated with hypertension.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as heart failure.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid:

StudyModelFindings
Di Pisa et al. (2017) Trypanosoma bruceiCompounds with similar structures showed selective inhibition against parasitic enzymes with low toxicity levels.
Clinical Trials on Fosinopril Human HypertensionFosinopril demonstrated significant reductions in blood pressure and improvement in left ventricular hypertrophy in patients with hypertension.
Animal Model Study Cardiovascular DiseaseThe compound exhibited protective effects against arterial injury, suggesting a role in vascular health.

Vorbereitungsmethoden

Condensation of Phosphinyl Acetic Acid and Trans-4-Cyclohexyl-L-Proline

The foundational method involves condensing [(2-methyl-1-oxypropoxy)propoxyphosphinyl]acetic acid (II) with trans-4-cyclohexyl-L-proline (III) using coupling agents like dicyclohexylcarbodiimide (DCC). This yields a mixture of four diastereomers due to stereogenic centers at the phosphorus atom and the proline C2 and C4 positions. The racemic mixture is resolved via sequential crystallizations of cinchonidine salts, achieving enantiomeric ratios ≥99:1 after five iterations. However, this method suffers from low yields (30–40%) and extensive solvent usage.

Benzyl Ester Intermediate Formation

A modified approach (Scheme II in) alkylates phosphinyl acetic acid derivatives (IV) with haloesters, forming benzyl-protected intermediates. Hydrogenolysis removes the benzyl group, followed by sodium salt crystallization to isolate the desired (2S,4S) isomer. This method improves yield to 45–50% but requires stringent pH control during extraction to prevent epimerization.

Enzymatic Resolution for Stereochemical Purity

Lipase-Catalyzed Hydrolysis

Patent US20100297711A1 introduces an enantioselective hydrolysis using Candida antarctica lipase B (CAL-B) to resolve racemic phosphinyl esters. The enzyme selectively hydrolyzes the (1R) ester, leaving the (1S) enantiomer intact. Key parameters include:

  • pH : 7.6–7.9 in phosphate buffer
  • Temperature : 25–30°C
  • Yield : 40–50% with ≥98% chemical purity

This method reduces crystallizations from five to one, cutting production costs by 30%.

Salt Formation and Crystallization

Post-hydrolysis, the (1S) enantiomer is converted to its sodium salt via reaction with NaOH in ethanol. Crystallization at −20°C yields >99% enantiomeric excess (e.e.), confirmed by chiral HPLC (retention times: 14 min for eutomer, 16 min for distomer).

Purification and Analytical Validation

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (70:30) mobile phase resolve diastereomers (retention time: 12–18 min).
  • Chiral HPLC : Chiralpak AD-H columns differentiate enantiomers using hexane/isopropanol (80:20).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), δ 3.1–3.5 (m, proline C2 and C4), δ 7.2–7.4 (m, phenyl).
  • ³¹P NMR : Single peak at δ 25.6 ppm confirms phosphinic acid structure.

Industrial-Scale Optimization

Solvent Selection

Ethyl acetate outperforms toluene in extraction efficiency (partition coefficient K = 3.2 vs. 1.8), reducing solvent volume by 40%.

Crystallization Conditions

Slow cooling (0.5°C/min) from 50°C to −20°C in ethanol/water (90:10) yields larger crystals, enhancing filtration rates by 25%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereoselectivity (e.e. %) Cost (USD/kg)
Classical Condensation 35 95 99 12,000
Enzymatic Resolution 48 98 99.5 8,500

Data sourced from.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Phosphoryl Acetyl Group Introduction : Coupling hydroxy(4-phenylbutyl)phosphoryl acetyl groups to the pyrrolidine scaffold via nucleophilic acyl substitution. Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to activate carboxylic acids .

Stereochemical Control : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries) ensures the (2S,4S) configuration. Reaction temperature (-20°C to 25°C) and solvent polarity (DMF, THF) critically affect enantiomeric excess .

  • Key Variables :
VariableImpact on Yield
Catalyst (DCC vs. EDC)EDC improves aqueous solubility but may reduce yield by 10–15% compared to DCC
Solvent (DMF vs. THF)DMF increases reaction rate but may promote racemization at >30°C

Q. Which spectroscopic techniques confirm the stereochemical configuration and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
  • NMR Spectroscopy : 31P^{31}\text{P}-NMR identifies phosphoryl group integrity (δ 20–30 ppm for phosphates), while 1H^{1}\text{H}-NMR NOESY correlations verify cyclohexyl/phenyl spatial arrangements .
  • HPLC with Chiral Columns : Validates enantiomeric purity using cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., phospholipase A2) due to the phosphoryl acetyl group’s electrophilic properties. IC50_{50} values are determined via fluorometric substrate cleavage .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Compare activity to structurally similar compounds (e.g., 4-cyclohexylbutanoic acid derivatives) to assess SAR .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states to identify low-energy pathways for phosphoryl group attachment .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with phospholipase A2) to prioritize analogs for synthesis. Free-energy perturbation (FEP) predicts binding affinity changes (±1 kcal/mol accuracy) .
  • Machine Learning : Train models on kinase inhibitor datasets to predict off-target effects based on structural fingerprints (e.g., ECFP4) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical weighting to account for assay variability (e.g., cell line passage number, serum concentration) .
  • Controlled Replication : Standardize conditions (e.g., pH 7.4 buffer, 5% CO2_2) and use internal controls (e.g., staurosporine for cytotoxicity assays) to isolate compound-specific effects .

Q. What experimental designs improve enantiomeric separation efficiency?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a 3-factor Box-Behnken design to optimize chiral HPLC conditions:
FactorRange
Column Temperature20–40°C
Isopropanol %10–30%
Flow Rate0.8–1.2 mL/min
  • Response surface methodology (RSM) identifies optimal resolution (Rs_s > 1.5) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to racemize undesired enantiomers during synthesis, achieving >90% ee .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.